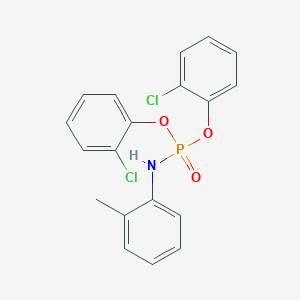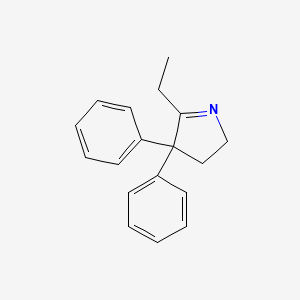![molecular formula C21H13N3OS B11973893 8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinoline derivatives with thieno[2,3-d]pyrimidine intermediates under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
科学研究应用
8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline involves its interaction with specific molecular targets within cells. It is known to bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline can be compared with other similar compounds such as:
2-Methyl-8-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline: This compound has a similar structure but with additional methyl groups, which may alter its chemical properties and biological activity.
8-({5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl}oxy)quinoline: The presence of a chlorophenyl group introduces different electronic effects, potentially affecting its reactivity and interactions with biological targets.
2-Methyl-8-quinolinyl 5-phenylthieno[2,3-d]pyrimidin-4-yl ether: This ether derivative has different substituents, which can influence its solubility and pharmacokinetic properties.
属性
分子式 |
C21H13N3OS |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
6-phenyl-4-quinolin-8-yloxythieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H13N3OS/c1-2-6-14(7-3-1)18-12-16-20(23-13-24-21(16)26-18)25-17-10-4-8-15-9-5-11-22-19(15)17/h1-13H |
InChI 键 |
PCENXCLCDMUPLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)OC4=CC=CC5=C4N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)
![3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene](/img/structure/B11973847.png)


![3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)
![Diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11973871.png)
![Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973874.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973879.png)

